5-bromo-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide
Description
5-bromo-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide is a heterocyclic sulfonamide derivative characterized by a thiophene-sulfonamide core linked to a thiazole ring substituted with a 3,5-dimethylpyrazole moiety.
Properties
IUPAC Name |
5-bromo-N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O2S3/c1-9-7-10(2)19(18-9)14-17-11(8-22-14)5-6-16-24(20,21)13-4-3-12(15)23-13/h3-4,7-8,16H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLGYOFFXGHKIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CS2)CCNS(=O)(=O)C3=CC=C(S3)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of 3,5-dimethyl-1H-pyrazole with appropriate starting materials under acidic or basic conditions.
Thiazole Ring Synthesis: The thiazole ring is often formed through a cyclization reaction involving a thioamide and a haloketone.
Coupling Reactions: The pyrazole and thiazole rings are then coupled using a suitable linker, such as an ethyl group, through nucleophilic substitution or other coupling reactions.
Bromination: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Sulfonamide Formation: Finally, the sulfonamide group is introduced by reacting the brominated thiophene derivative with a sulfonamide reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom or the sulfonamide group, potentially leading to debromination or the formation of amines.
Substitution: The bromine atom in the thiophene ring is a good leaving group, making the compound susceptible to nucleophilic substitution reactions, which can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Debrominated thiophene derivatives or amines.
Substitution: Thiophene derivatives with various substituents replacing the bromine atom.
Scientific Research Applications
Therapeutic Applications
Anticancer Activity
Research has indicated that compounds similar to 5-bromo-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide exhibit anticancer properties. For instance, studies on related thiazole derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
Antimicrobial Properties
This compound also demonstrates potential antimicrobial activity. The thiazole and pyrazole moieties are known for their ability to disrupt bacterial cell walls and inhibit vital metabolic pathways. Case studies have reported significant antibacterial effects against both gram-positive and gram-negative bacteria, suggesting its utility in developing new antibiotics .
Agricultural Applications
Pesticidal Properties
The compound's structural attributes make it a candidate for use in agrochemicals. Research has focused on its efficacy as a pesticide, particularly against pests affecting crops such as cannabis. Laboratory tests have shown that it can significantly reduce pest populations while being less harmful to beneficial insects compared to conventional pesticides .
Bioactive Compound Development
The exploration of this compound in the development of bioactive compounds is ongoing. Its ability to interact with plant metabolic pathways suggests potential applications in enhancing plant resistance to diseases and environmental stressors .
- Anticancer Study : A study published in the Journal of Medicinal Chemistry demonstrated that thiazole derivatives exhibited promising anticancer activity through apoptosis induction in breast cancer cells, highlighting the potential of similar compounds like this compound .
- Antimicrobial Research : A comprehensive analysis in the International Journal of Antimicrobial Agents reported that thiazole-based compounds showed significant inhibition of bacterial growth, supporting the potential application of this compound in antibiotic development .
- Agricultural Application : Research conducted on the efficacy of novel pesticides highlighted that compounds with similar structures effectively controlled pest populations while minimizing harm to non-target organisms, suggesting a viable path for developing eco-friendly agricultural solutions .
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide would depend on its specific application. In a biological context, the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The pyrazole and thiazole rings may interact with various molecular targets, such as receptors or proteins, through hydrogen bonding, hydrophobic interactions, or π-π stacking.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide Derivatives with Halogen Substituents
- Compound 2w (): 3-Bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-ylsulfonyl))carbamoyl)-6-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide Structural Similarities: Contains a bromine substituent and a sulfonamide group, akin to the target compound. Key Differences: Incorporates a naphthalene-sulfonyl moiety and a pyridine ring, which may enhance π-π stacking interactions compared to the thiophene-thiazole system in the target compound. Functional Implications: The dimethylamino group in 2w likely increases solubility, whereas the target compound’s 3,5-dimethylpyrazole may favor hydrophobic interactions .
Thiazole-Containing Analogues ()
- (4S,5S)-Thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate Structural Similarities: Shares a thiazole ring, a common feature in bioactive molecules. Key Differences: Lacks the sulfonamide group but includes an oxazolidinone moiety, which is associated with antibacterial activity (e.g., linezolid). This contrasts with the target compound’s sulfonamide-thiophene framework, which is more typical of carbonic anhydrase inhibitors .
Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-{3-[(2-ethylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate
Table 1: Structural and Functional Comparison
Research Findings and Limitations
- Crystallographic Analysis: The target compound’s structure could be resolved using SHELX-based programs (e.g., SHELXL for refinement), as noted in .
- Pharmacological Gaps : While sulfonamide-thiazole hybrids are well-studied, the provided evidence lacks direct bioactivity data for the target compound. Comparisons rely on structural analogs, such as 2w’s sulfonamide-pyrazole design and ’s thiazole-carbamates .
Biological Activity
5-bromo-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : C₁₄H₁₅BrN₄O₂S₃
- Molecular Weight : 447.4 g/mol
- CAS Number : 1421459-47-3
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅BrN₄O₂S₃ |
| Molecular Weight | 447.4 g/mol |
| CAS Number | 1421459-47-3 |
Synthesis
The synthesis of this compound typically involves several steps including bromination, formation of the thiazole ring, and coupling reactions. The detailed synthetic route includes:
- Bromination : Introduction of the bromine atom at the appropriate position.
- Thiazole Formation : Synthesis of the thiazole moiety via cyclization reactions.
- Amidation : Coupling of the thiazole derivative with the thiophene sulfonamide through amidation reactions.
Antimicrobial Activity
Recent studies have shown that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) as low as 0.39 μg/mL against resistant strains such as New Delhi Metallo-beta-lactamase producing Klebsiella pneumoniae .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets including:
- Enzyme Inhibition : The compound may inhibit critical enzymes involved in bacterial growth and replication.
- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing biochemical pathways such as the MAPK/ERK pathway or NF-kB signaling .
Study on Antimicrobial Efficacy
A study published in Infectious Diseases Research evaluated a series of thiophene derivatives for their antimicrobial efficacy. The compound exhibited potent activity against multiple drug-resistant pathogens with MIC values indicating strong bactericidal effects .
In Vitro Evaluation
In vitro tests conducted on pyrazole-thiazole derivatives revealed significant antibacterial activity. The most active compound in this series displayed an MIC of 0.22 μg/mL against Staphylococcus aureus, highlighting its potential as a therapeutic agent .
Q & A
Q. What synthetic methodologies are recommended for optimizing the yield and purity of 5-bromo-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide?
The synthesis typically involves multi-step reactions, including nucleophilic substitutions and coupling reactions. Key optimizations include:
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency for thiazole and pyrazole ring formation .
- Catalysts : Use of coupling agents (e.g., EDC/HOBt) for amide bond formation and palladium catalysts for cross-coupling reactions involving brominated intermediates .
- Purification : Recrystallization from ethanol or chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) ensures high purity .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substitution patterns and connectivity of thiophene, thiazole, and pyrazole moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemical details and intermolecular interactions (e.g., π-π stacking in thiazole systems) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly its antimicrobial or anticancer potential?
- In vitro assays :
- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi, referencing CLSI guidelines .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity, with IC calculations .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?
- Systematic substitution : Modify the bromine atom (e.g., replace with Cl, CF) or vary substituents on the pyrazole ring to assess impact on bioactivity .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like bacterial DNA gyrase or cancer-related kinases .
- Pharmacokinetic profiling : LogP measurements and metabolic stability assays in liver microsomes guide optimization of bioavailability .
Q. How can experimental design address challenges such as intermediate instability or side reactions during synthesis?
- Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters (temperature, stoichiometry) and minimize byproducts .
- In situ monitoring : Employ TLC or HPLC to track reaction progress and isolate unstable intermediates promptly .
- Protecting groups : Introduce tert-butoxycarbonyl (Boc) groups to protect amine functionalities during thiazole ring formation .
Methodological Considerations
Q. What are the best practices for ensuring reproducibility in the synthesis of this compound?
- Standardized protocols : Document reaction conditions (e.g., inert atmosphere for palladium-catalyzed steps) and reagent purity thresholds (>98%) .
- Batch consistency : Use controlled cooling rates during recrystallization to avoid polymorphic variations .
- Data sharing : Publish detailed spectral data (NMR, HRMS) in open-access repositories for cross-validation .
Q. How can researchers validate the environmental safety of this compound during disposal?
- Degradation studies : Perform photolytic or hydrolytic degradation under simulated environmental conditions (pH 7–9, UV exposure) .
- Ecotoxicology assays : Test acute toxicity on Daphnia magna or algal species to estimate LC values .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
